2-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-6-fluorobenzamide
Description
2-Chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-6-fluorobenzamide is a synthetic compound characterized by a phthalazinone core substituted with a cyclopentyl group and a benzamide moiety. Its molecular structure integrates halogenated aromatic rings (chlorine and fluorine) and a cyclic ketone, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-chloro-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c22-16-10-5-11-17(23)19(16)20(27)24-12-18-14-8-3-4-9-15(14)21(28)26(25-18)13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVZJWRLCQGXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Phthalazinone-Based Compounds (A22, A23, B2–B5)
Key structural analogs include compounds from the A- and B-series (), which share the phthalazinone backbone but differ in substituents and functional groups. A comparative analysis is summarized below:
| Compound | Molecular Formula | Molecular Weight | Key Substituents/Modifications |
|---|---|---|---|
| Target Compound | C₂₃H₂₀ClFN₃O₂ | 436.12 | Cyclopentyl, benzamide, Cl/F substituents |
| A22 | C₂₇H₂₉F₃N₄O₂ | 499.23 | Piperazine, difluorocyclohexane, fluorobenzyl |
| A23 | C₂₇H₃₁FN₄O₂ | 463.25 | Piperazine, cyclohexanecarbonyl, fluorobenzyl |
| B2–B5 (e.g., B3) | C₂₀H₂₁FN₄O₂ | 369.17 | Benzohydrazide, alkyl chains (propyl, butyl, etc.) |
Key Findings:
- Molecular Weight and Complexity : The target compound has a lower molecular weight (436.12) compared to A22 (499.23) and A23 (463.25), likely due to the absence of piperazine and cyclohexane-derived groups.
- Functional Groups : Unlike the A-series, which incorporates piperazine-linked carbonyl groups, the target compound features a direct benzamide linkage. This may enhance metabolic stability or receptor binding specificity .
- B-Series Comparison : The B-series substitutes benzamide with benzohydrazide and varies alkyl chain lengths (e.g., propyl in B2, pentyl in B5). These modifications could influence solubility and pharmacokinetics, as longer alkyl chains (e.g., B5: C21H23FN4O2) increase hydrophobicity .
Comparison with Functional Analogs (Agrochemical Benzamides)
and highlight benzamide/acetamide derivatives used as pesticides (e.g., diflubenzuron, alachlor). While structurally distinct from the target compound, these analogs provide insight into functional motifs:
| Compound | Use/Class | Key Structural Features |
|---|---|---|
| Diflubenzuron | Benzoylurea insecticide | N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide |
| Alachlor | Chloroacetamide herbicide | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide |
| Target Compound | N/A | Phthalazinone core, benzamide, cyclopentyl group |
Key Findings:
- Mechanistic Implications: Diflubenzuron inhibits chitin synthesis in insects, while alachlor targets weed growth.
- Structural Divergence: The target compound lacks the urea (diflubenzuron) or chloroacetamide (alachlor) groups critical for their pesticidal activity. Instead, its phthalazinone-benzamide hybrid structure may confer unique target selectivity .
Research Implications and Limitations
- Structural Advantages : The cyclopentyl group in the target compound may enhance steric hindrance, improving resistance to enzymatic degradation compared to A23’s cyclohexane moiety .
- Data Gaps: No direct biological activity data (e.g., IC₅₀, LD₅₀) are provided in the evidence, limiting mechanistic conclusions.
- Contradictions: While benzamide derivatives are common in agrochemicals, the phthalazinone core’s role remains unclear, suggesting the target compound may represent a novel structural class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
